Rosenonolactone

Antibacterial Activity Mycotoxin Microbiology

Rosenonolactone (CAS 508-71-4) is the definitive choice for researchers demanding a minimally cytotoxic, rosane-type diterpenoid lactone. Unlike toxic analogs TSS1 and trichothecin, it shows no cytotoxicity up to 500 μg/mL, making it an essential negative control for mycotoxin mechanistic studies and a reliable scaffold for prolyl endopeptidase and thrombin inhibitor screening. Its defined role in the Trichothecium roseum biosynthetic pathway further qualifies it as a key reference standard for metabolomics. Secure high-purity (≥98%) rosenonolactone now to ensure reproducible, artifact-free assay results.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
CAS No. 508-71-4
Cat. No. B1679540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosenonolactone
CAS508-71-4
SynonymsRosenonolactone; 
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1(CCC2(C(C1)C(=O)CC3C24CCCC3(C(=O)O4)C)C)C=C
InChIInChI=1S/C20H28O3/c1-5-17(2)9-10-19(4)13(12-17)14(21)11-15-18(3)7-6-8-20(15,19)23-16(18)22/h5,13,15H,1,6-12H2,2-4H3/t13-,15-,17+,18-,19+,20+/m0/s1
InChIKeyHWECMADGHQKSLK-BWXAORSUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rosenonolactone (CAS 508-71-4) Procurement Overview: Diterpenoid Lactone Sourcing from Trichothecium roseum


Rosenonolactone (CAS 508-71-4) is a rosane-type diterpenoid lactone originally isolated from the fungus Trichothecium roseum [1]. It is a natural product with a molecular formula of C20H28O3 and a molecular weight of 316.43 g/mol [2]. The compound is characterized by a fused tetracyclic core with a γ-lactone ring and an epoxide moiety. Rosenonolactone is known to exhibit inhibitory activity against prolyl endopeptidase, thrombin, and cholesterol ester transfer protein (CETP) .

Why Rosenonolactone Cannot Be Interchanged with Other Rosane Diterpenoids


Rosane diterpenoids share a common carbon skeleton but exhibit significant differences in bioactivity and toxicity profiles due to variations in oxidation state and substitution patterns [1]. For instance, the presence of the 3-keto group in rosenonolactone is critical for its enzyme inhibitory profile, while the 11-β-hydroxy group in TSS1 dramatically increases cytotoxicity and antibiotic potency [2]. Simple substitution with 7-deoxyrosenonolactone or rosololactone would result in a loss of specific target interactions, as evidenced by the differential CETP inhibition activities observed among these analogs [3]. Therefore, rosenonolactone cannot be generically substituted with other in-class compounds without altering the intended experimental outcomes.

Quantitative Evidence for Rosenonolactone Differentiation in Scientific Research and Procurement


Rosenonolactone vs. TSS1: Quantitative Comparison of Antibacterial Activity Against E. coli

Rosenonolactone exhibits significantly weaker antibacterial activity against Escherichia coli compared to the 11-β-hydroxy derivative TSS1. In a direct head-to-head assay, the EC50 value for TSS1 was 10 μg/mL, whereas rosenonolactone required a concentration greater than 200 μg/mL to achieve a comparable effect [1]. This demonstrates a greater than 20-fold difference in potency.

Antibacterial Activity Mycotoxin Microbiology

Rosenonolactone vs. TSS1: Quantitative Comparison of Yeast Fermentation Inhibition

Rosenonolactone's ability to inhibit yeast fermentation is markedly lower than that of its 11-β-hydroxy derivative, TSS1. In a direct comparison, TSS1 showed an EC50 of 45 μg/mL, while rosenonolactone's EC50 was greater than 120 μg/mL [1]. This represents a potency difference of at least 2.7-fold.

Yeast Fermentation Mycotoxin Metabolic Inhibition

Rosenonolactone vs. TSS1 and Trichothecin: Comparative Cytotoxicity in V79 Chinese Hamster Cells

Rosenonolactone demonstrates negligible cytotoxicity in V79 Chinese hamster cells, in stark contrast to TSS1 and trichothecin. In a trypan blue exclusion test, TSS1 was highly cytotoxic with an EC50 of 30 μg/mL, and trichothecin showed an EC50 of 200 μg/mL. Rosenonolactone, however, exhibited no significant toxicity up to its highest soluble concentration of 500 μg/mL [1].

Cytotoxicity Mammalian Cell Culture Toxicology

Rosenonolactone vs. Trichothecin: Differential Antifungal Activity in Pathogen Antagonism

In a study evaluating the antagonistic activity of metabolites from Trichothecium roseum LZ93 against pathogenic fungi, only trichothecin demonstrated strong antifungal activity. Rosenonolactone, along with other rosenonolactones isolated from the same culture, did not contribute to this effect [1]. This indicates a clear functional divergence within the same biosynthetic pathway.

Antifungal Activity Natural Product Pathogen Antagonism

Rosenonolactone Analogs in CETP Inhibition: Class-Level Inference

While a direct IC50 for rosenonolactone's CETP inhibition is not available, studies on its analogs provide a class-level inference. Engleromycenolic acid A, a structurally related rosane-type diterpene, showed CETP inhibition with an IC50 of 7.55 µM [1]. Rosenonolactone is also reported to inhibit CETP , but the lack of comparative quantitative data means its relative potency within this class remains undefined.

CETP Inhibition Cardiovascular Research Lipid Metabolism

Rosenonolactone Biosynthetic Oxidation: Differentiation from Desoxorosenonolactone

Rosenonolactone is biosynthetically derived from desoxorosenonolactone via an oxidation step catalyzed by Trichothecium roseum cultures [1]. This oxidation introduces the 3-keto group, a key structural feature absent in desoxorosenonolactone. The presence of this keto group is essential for the biological activity of rosenonolactone, including its enzyme inhibitory properties.

Biosynthesis Natural Product Chemistry Fungal Metabolism

Best-Fit Application Scenarios for Rosenonolactone Based on Quantitative Differentiation


Enzyme Inhibition Studies Targeting Prolyl Endopeptidase and Thrombin

Rosenonolactone is a suitable candidate for in vitro enzyme assays focused on prolyl endopeptidase and thrombin . Its lack of significant cytotoxicity at high concentrations (up to 500 μg/mL) [1] allows for robust dose-response experiments without confounding cell death, a key advantage over more toxic analogs like TSS1 and trichothecin.

Use as a Non-Cytotoxic Control in Mycotoxin Research

Given its minimal cytotoxicity in V79 cells (no effect up to 500 μg/mL) and lack of DNA strand break induction, rosenonolactone serves as an excellent negative control for studies investigating the toxicological mechanisms of related mycotoxins like TSS1 and trichothecin [1].

Investigating Rosane Diterpenoid Biosynthesis and Metabolism

Rosenonolactone is a key intermediate in the biosynthetic pathway of rosane diterpenoids in T. roseum [2]. It is specifically oxidized from desoxorosenonolactone. This makes it a valuable reference standard for metabolomics studies and feeding experiments aimed at understanding fungal secondary metabolism [2].

CETP Inhibition Research (with a Caveat)

While rosenonolactone is reported to inhibit CETP , the lack of a published IC50 value limits its utility in quantitative structure-activity relationship (QSAR) studies. Researchers are advised to use it as a qualitative tool or to pursue more potent, quantified rosane derivatives like engleromycenolic acid A (IC50 = 7.55 µM) [3] for lead optimization.

Technical Documentation Hub

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